3-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propanoic acid
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Overview
Description
3-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propanoic acid is a complex organic compound with a purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propanoic acid typically involves multiple steps, starting with the formation of the purine ring system. One common approach is the condensation of a suitable benzylamine derivative with a purine derivative under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process would be optimized for efficiency and yield, with continuous monitoring to ensure product quality. The use of catalysts and specific solvents can also enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The purine ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : Substitution reactions can introduce new substituents onto the purine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its purine ring system makes it a valuable precursor for the development of new pharmaceuticals and other chemical entities.
Biology
In biological research, this compound can be used to study the interactions between purine derivatives and biological macromolecules. It can also serve as a tool for investigating cellular processes and pathways.
Medicine
In medicine, this compound has potential applications in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic interventions in diseases related to purine metabolism.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propanoic acid exerts its effects involves its interaction with specific molecular targets. The purine ring system can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Theophylline: : A purine derivative used as a bronchodilator.
Caffeine: : Another purine derivative with stimulant properties.
Allopurinol: : A purine analog used to treat gout.
Uniqueness
3-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propanoic acid is unique due to its specific structural features, such as the benzyl group and the amino acid moiety
Properties
IUPAC Name |
3-[(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-20-13-12(14(24)19-16(20)25)21(9-10-5-3-2-4-6-10)15(18-13)17-8-7-11(22)23/h2-6H,7-9H2,1H3,(H,17,18)(H,22,23)(H,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCBMPATPFKQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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